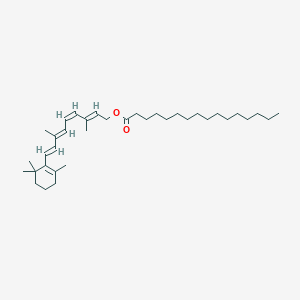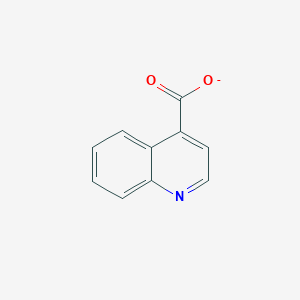
Quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-4-carboxylate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of quinoline-4-carboxylic acid. It is a conjugate base of a quinoline-4-carboxylic acid.
Scientific Research Applications
Inhibition of Protein Kinase CK2
Quinoline-4-carboxylate derivatives, such as 3-carboxy-4(1H)-quinolones, have been identified as inhibitors of human protein kinase CK2. This kinase is involved in cancer development, viral infections, and inflammatory failures. The inhibitors are selected through receptor-based virtual screening and have demonstrated considerable selectivity toward CK2, making them significant for both scientific research and therapeutic purposes (Golub et al., 2006).
Synthesis Techniques
A new one-pot synthesis technique for Quinoline-2-carboxylates, a related subclass, has been developed. This method involves starting from β-nitroacrylates and 2-aminobenzaldehydes, using heterogeneous conditions and is significant for creating biologically active molecules and ligands in metal-catalyzed reactions (Gabrielli et al., 2016).
Anticancer Activity
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and shown significant anticancer activity. Microwave irradiated synthesis methods offer advantages in reaction time and yield. These compounds were particularly potent against various carcinoma cell lines and demonstrated effective DNA fragmentation, indicating their potential as novel anticancer agents (Bhatt et al., 2015).
Antioxidant and Radioprotective Properties
Alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids have been found to exhibit pronounced antioxidant effects. These compounds can act as preventive antioxidants, radio, and cytoprotectors, demonstrating their potential as bioactive molecules in various therapeutic applications (Brazhko et al., 2015).
Antimicrobial Effects
Some derivatives of quinoline-4-carboxylic acid have shown notable antimicrobial effects against bacteria, yeasts, and filamentous fungi. Particularly, the substituted derivatives of quinoline-4-carboxylic acid were more effective compared to quinoline-4-carboxamides (Strigáčová et al., 2008).
Synthesis and Biological Activity of Derivatives
Research on the synthesis of quinoline-2-carboxylic acid aryl esters and amides has demonstrated these derivatives possess anti-inflammatory and analgesic activity. The method of synthesis could be beneficial in the preparative organic chemistry for creating biologically active quinoline derivatives (Boyarshinov et al., 2017).
properties
Molecular Formula |
C10H6NO2- |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
quinoline-4-carboxylate |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13)/p-1 |
InChI Key |
VQMSRUREDGBWKT-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




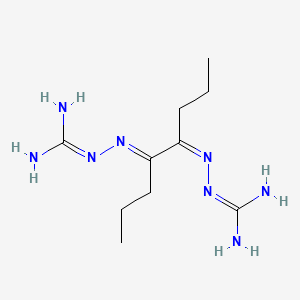

![[(1S,7S,14R,25R,26S,28R)-1,14,15,15,19,20,34,35,39,39-decahydroxy-2,5,10,13,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.114,18.04,38.07,25.08,28.011,16.017,22.032,37]hentetraconta-3,11,17,19,21,32,34,36-octaen-26-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1235082.png)
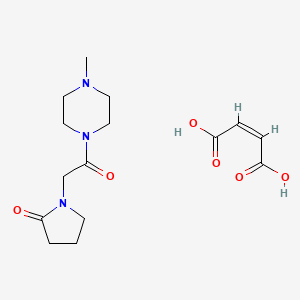
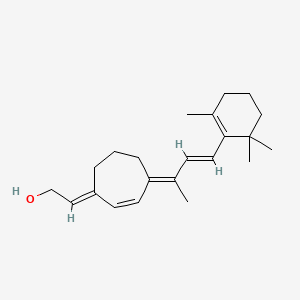
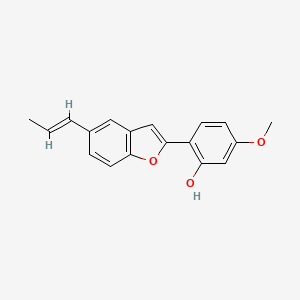

![(Z)-but-2-enedioic acid;[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate](/img/structure/B1235089.png)
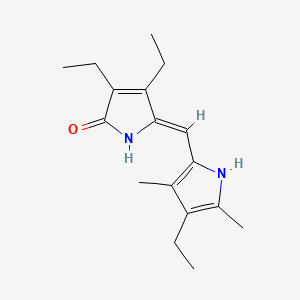
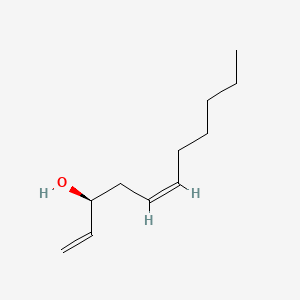
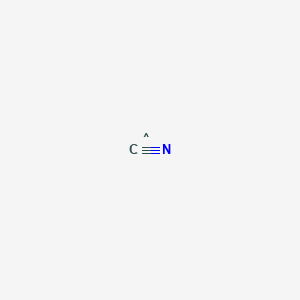
![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)
